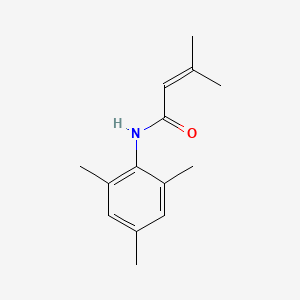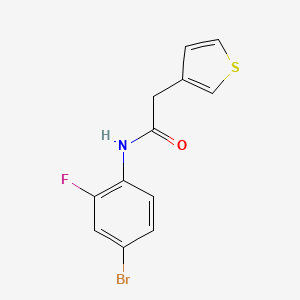
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a bromo-fluorophenyl group and a thiophene ring connected via an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 4-bromo-2-fluoroaniline with thiophene-3-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds like N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide might interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with the thiophene ring in a different position.
N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide: Chlorine substituent instead of bromine.
N-(4-bromo-2-fluorophenyl)-2-(furan-3-yl)acetamide: Furan ring instead of thiophene.
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is unique due to the specific combination of substituents and the position of the thiophene ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H9BrFNOS |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H9BrFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16) |
InChI Key |
LOZREBNAVLJMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


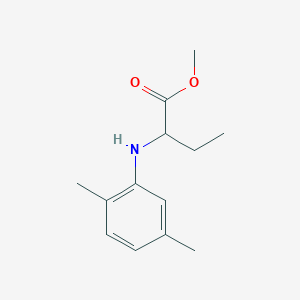
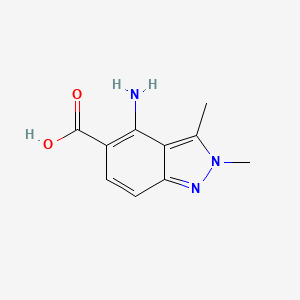
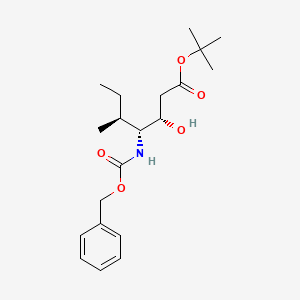
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
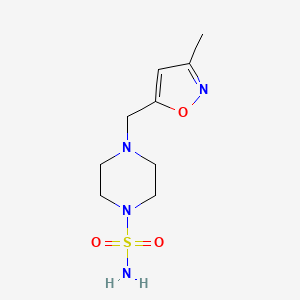
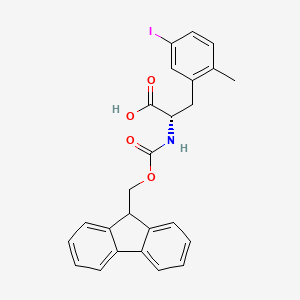
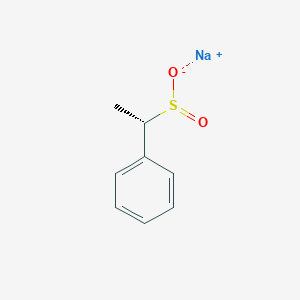

![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
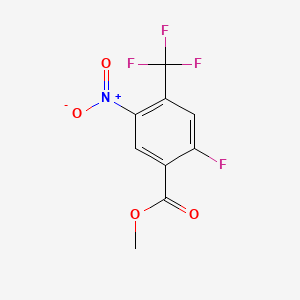
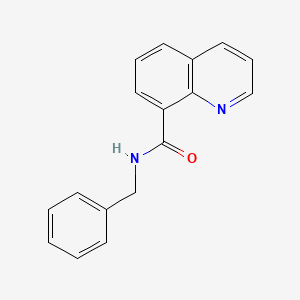

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
